
5-Chloro-4,6-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5-Chloro-4,6-dimethylnicotinamide is not directly studied in the provided papers. However, related compounds and structural analogs have been investigated, which can offer insights into the chemical behavior and properties that might be expected for this compound. For instance, the study of dimethyl bipyridyl complexes with chloranilic acid reveals information about hydrogen bonding and phase transitions that could be relevant to similar compounds . Additionally, the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine provides a glimpse into the synthetic pathways that might be applicable to the chloro-dimethylnicotinamide derivatives . Lastly, the synthesis and characterization of various dichloro/dimethyl benzimidazoles, although structurally distinct, offer comparative data on the stability and electronic properties of chloro and methyl-substituted aromatic compounds .
Synthesis Analysis
The synthesis of related compounds involves electrochemical methods, as seen in the production of 6-aminonicotinic acid from 5-chloro-2-nitropyridine . This method utilizes electrochemical hydrogenation and carboxylation at a cathode surface in the presence of sulfuric acid and carbon dioxide, suggesting that similar electrochemical approaches could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structures of dimethyl bipyridyl complexes with chloranilic acid have been determined, showing hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . This indicates that the presence of chloro and methyl groups in a compound can significantly influence its hydrogen bonding patterns, which is an important consideration for the molecular structure analysis of this compound.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of this compound, the electrochemical synthesis of related compounds suggests that such derivatives may undergo various reactions under electrochemical conditions . The presence of chloro and methyl groups can also affect the reactivity of the compound, as seen in the case of benzimidazoles where chlorine atoms are positively charged, influencing the electron distribution and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, with the dimethyl bipyridyl complexes exhibiting phase transitions and specific vibrational characteristics . The stability and electronic properties of chloro and methyl-substituted compounds have been compared, showing that methyl derivatives tend to be more stable than their chloro counterparts . These findings can be extrapolated to predict the properties of this compound, suggesting that it may exhibit similar stability and electronic characteristics.
Scientific Research Applications
Photodynamic Therapy (PDT) Enhancement : Research on Chlorin e6 (Ce6), a photosensitizer used in PDT, indicates that the incorporation of similar chlorinated compounds into nanoparticle carriers like chitosan can significantly improve the therapeutic efficacy and biocompatibility of PDT agents. This suggests that 5-Chloro-4,6-dimethylnicotinamide could be explored for similar applications, particularly in enhancing the delivery and effectiveness of PDT treatments (Ding et al., 2018).
Synthesis of Novel Compounds : Studies on the synthesis of related chlorinated nicotinamide derivatives reveal their potential as intermediates in producing compounds with varied biological activities. For instance, the novel synthesis method of 2-Chloro-N,N-dimethylnicotinamide demonstrates the value of chlorinated nicotinamides in industrial-scale chemical production, pointing to a similar potential for this compound in synthesizing new chemical entities with potential applications in pharmaceuticals and agrochemicals (Xiao-hua, 2013).
Antiviral and Antimicrobial Activities : Chloro-1,4-dimethyl-9H-carbazole derivatives have been explored for their anti-HIV activity, suggesting that chlorinated compounds can serve as potent antiviral agents. This opens up avenues for investigating this compound and its derivatives for similar antiviral properties, potentially leading to the development of new therapeutic agents against various viral infections (Saturnino et al., 2018).
Environmental Applications : Research on the chlorination of pharmaceuticals like gemfibrozil highlights the environmental impact of chlorinated compounds and their transformation products. Such studies underscore the importance of understanding the environmental behavior and toxicity of chlorinated chemicals, including this compound, to ensure safe and sustainable use in various applications (Krkošek et al., 2011).
Photophysical and Photochemical Properties : The synthesis and study of chloro-substituted phthalocyanines reveal their potential in photodynamic therapy (PDT) and other light-based applications. This suggests that compounds like this compound could be key in developing new materials with desirable photophysical and photochemical properties for use in medical and technological applications (Demirbaş et al., 2017).
properties
IUPAC Name |
5-chloro-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-6(8(10)12)3-11-5(2)7(4)9/h3H,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNWPLQTWPWZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

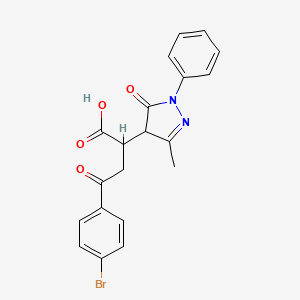
![4'-chloro-N-(4-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2548053.png)
![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)
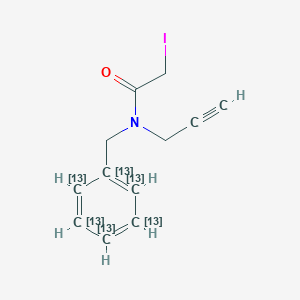


![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2548061.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548063.png)
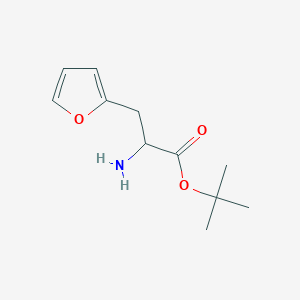
![[2-[5-(2-Methoxyphenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2548066.png)
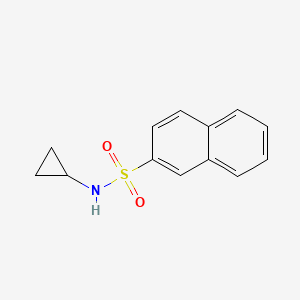
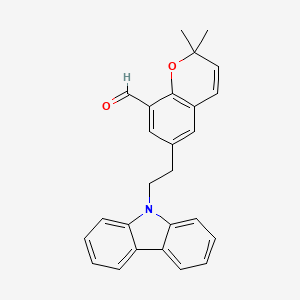
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)